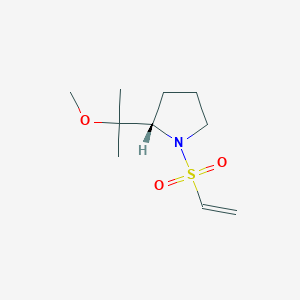
(2S)-1-(Ethenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Ethenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Ethenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with an ethenesulfonyl reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Ethenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethenesulfonyl group can be reduced to form corresponding sulfonamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(Ethenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of sulfonyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Sulfonyl-containing compounds are known for their pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (2S)-1-(Ethenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-1-(Ethenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine include other sulfonyl-substituted pyrrolidines and sulfonamide derivatives. Examples include:
- (2S)-1-(Methanesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine
- (2S)-1-(Benzenesulfonyl)-2-(2-methoxypropan-2-yl)pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
190510-68-0 |
|---|---|
Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
(2S)-1-ethenylsulfonyl-2-(2-methoxypropan-2-yl)pyrrolidine |
InChI |
InChI=1S/C10H19NO3S/c1-5-15(12,13)11-8-6-7-9(11)10(2,3)14-4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 |
InChI Key |
VSTOTRORERCFAP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCCN1S(=O)(=O)C=C)OC |
Canonical SMILES |
CC(C)(C1CCCN1S(=O)(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


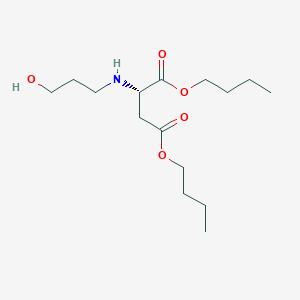
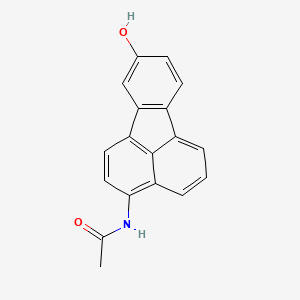
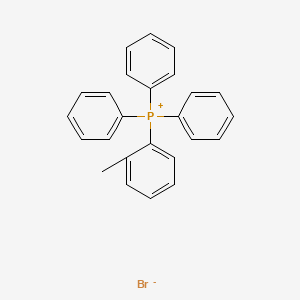
![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)

![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)

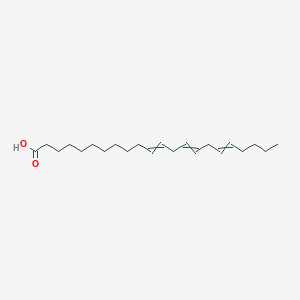
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
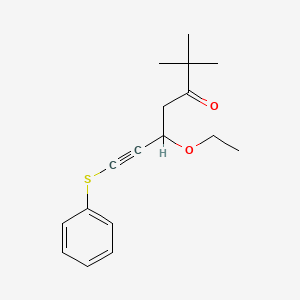

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
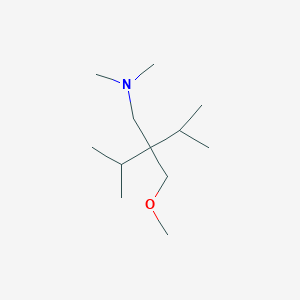
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
